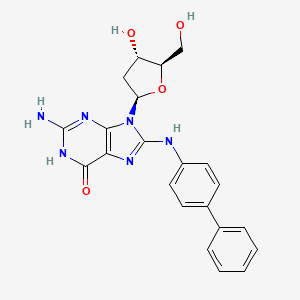

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl

Vue d'ensemble

Description

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is a DNA adduct formed when the carcinogenic compound 4-aminobiphenyl reacts with the DNA base deoxyguanosine. This compound is significant in the study of chemical carcinogenesis as it serves as a biomarker for exposure to 4-aminobiphenyl, a known environmental and occupational carcinogen found in tobacco smoke and certain industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl typically involves the reaction of 4-aminobiphenyl with deoxyguanosine under specific conditions that facilitate the formation of the adduct. One common method involves the use of activated forms of 4-aminobiphenyl, such as N-hydroxy-4-aminobiphenyl, which reacts with deoxyguanosine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound is not common due to its specific application in research rather than large-scale manufacturing. the synthesis can be scaled up using automated DNA synthesizers that incorporate the adduct into oligonucleotides for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl primarily undergoes substitution reactions due to the presence of the amino group on the biphenyl ring. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other amines.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced biphenyl compounds .

Applications De Recherche Scientifique

Carcinogenic Mechanisms

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl is formed when 4-aminobiphenyl interacts with DNA, leading to the formation of DNA adducts that can result in mutations. These mutations are critical in the development of bladder cancer and other malignancies. Research indicates that this compound can induce various types of tumors in animal models, including bladder tumors in mice and liver tumors in rats .

Key Findings:

- Tumor Induction: Studies have shown that exposure to 4-aminobiphenyl leads to a significant incidence of bladder carcinoma and hepatocellular carcinoma in animal models .

- Mutagenic Activity: The compound has been linked to mutagenic activity through the formation of specific DNA adducts that disrupt normal base pairing and lead to replication errors during cell division .

Detection and Analysis

The detection of this compound adducts is essential for understanding exposure levels and assessing cancer risk. Various analytical techniques have been developed to identify these adducts in biological samples.

Analytical Techniques:

- Thin-Layer Chromatography: This method has been used to resolve carcinogen-DNA adducts, allowing for the visualization of this compound among other adducts .

- Mass Spectrometry: Advanced techniques such as mass spectrometry provide precise quantification of DNA adducts, facilitating studies on their correlation with cancer incidence .

Case Studies

Several case studies highlight the importance of this compound in understanding human health risks associated with environmental carcinogens.

Notable Case Studies:

- Bladder Cancer Correlation: A study demonstrated a significant correlation between the levels of this compound adducts in exfoliated urothelial cells and the number of cigarettes smoked, indicating a direct link between tobacco exposure and bladder cancer risk .

- Occupational Exposure: Research has shown that workers exposed to 4-aminobiphenyl have higher levels of hemoglobin adducts, which correlate with an increased risk for urinary bladder cancer .

Implications for Public Health

The findings related to this compound underline the importance of monitoring environmental carcinogens and their biological effects. Understanding how this compound interacts with DNA can lead to better prevention strategies against cancer caused by chemical exposure.

Data Summary Table

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Source | Formed from 4-aminobiphenyl |

| Health Risks | Associated with bladder cancer, liver tumors |

| Detection Methods | Thin-layer chromatography, mass spectrometry |

| Key Studies | Correlation with smoking and bladder cancer risk; occupational exposure risks |

| Public Health Implications | Monitoring and regulation of environmental carcinogens |

Mécanisme D'action

The mechanism by which N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl exerts its effects involves the formation of a covalent bond between the amino group of 4-aminobiphenyl and the C8 position of deoxyguanosine. This adduct formation can cause structural distortions in the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adduct, sometimes resulting in mutations .

Comparaison Avec Des Composés Similaires

Similar compounds to N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl include other DNA adducts formed by aromatic amines, such as:

- N-(2’-Deoxyguanosin-8-yl)-2-acetylaminofluorene

- N-(2’-Deoxyguanosin-8-yl)-2-aminofluorene

- N-(2’-Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline

These compounds share similar mechanisms of action and applications in research but differ in their specific chemical structures and the carcinogens from which they are derived. N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is unique due to its specific formation from 4-aminobiphenyl and its relevance in studying the effects of this particular carcinogen .

Activité Biologique

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) is a significant DNA adduct formed from the carcinogenic compound 4-aminobiphenyl (4-ABP), which is known for its role in bladder cancer. This article explores the biological activity of dG-C8-ABP, focusing on its formation, mutagenic potential, and implications for cancer research.

Formation of dG-C8-ABP

The formation of dG-C8-ABP occurs through metabolic activation of 4-ABP, primarily in the liver and bladder tissues. The metabolic pathway involves N-hydroxylation, leading to the generation of electrophilic intermediates that can bind to DNA. Studies have shown that approximately 15% of the total DNA binding in vivo results from this specific adduct, highlighting its prevalence among other DNA modifications induced by arylamines .

The interaction between dG-C8-ABP and DNA can disrupt normal cellular processes. The adduct primarily forms at the C8 position of deoxyguanosine, which can lead to mutations during DNA replication. Research indicates that these adducts may not result in base-substitution reversions; however, they are implicated in frameshift mutations and other forms of genetic instability .

Table 1: Summary of Studies on dG-C8-ABP Formation and Mutagenicity

Carcinogenicity

The presence of dG-C8-ABP is strongly associated with carcinogenesis, particularly in bladder tissue. Epidemiological studies have linked occupational exposure to 4-ABP with increased bladder cancer rates, suggesting that the formation of this adduct plays a crucial role in tumorigenesis .

Case Studies

- Occupational Exposure : A study involving workers exposed to 4-ABP demonstrated elevated levels of dG-C8-ABP in urine samples, correlating with a higher incidence of bladder cancer among these individuals .

- Animal Models : In experimental models, mice treated with 4-ABP developed tumors that were associated with high levels of dG-C8-ABP in their tissues. The incidence of bladder carcinoma was significantly higher compared to control groups .

Repair Mechanisms

Cells possess various DNA repair mechanisms to counteract damage caused by adducts like dG-C8-ABP. However, the efficiency and effectiveness of these repair pathways can vary significantly across different cell types and conditions. Research indicates that certain DNA repair pathways may be inhibited in the presence of high levels of these adducts, leading to increased mutagenicity and carcinogenesis .

Propriétés

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQHAFBEGLGQRF-GVDBMIGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004594 | |

| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84283-08-9 | |

| Record name | Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.